4-Methyl-7-nitroindoline

Übersicht

Beschreibung

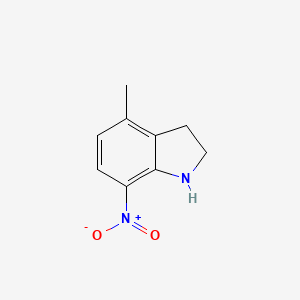

4-Methyl-7-nitroindoline is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is a derivative of indoline, characterized by the presence of a methyl group at the 4th position and a nitro group at the 7th position on the indoline ring

Vorbereitungsmethoden

The synthesis of 4-Methyl-7-nitroindoline typically involves the nitration of 4-methylindoline. One common method includes the following steps :

Starting Material: 4-Methylindoline.

Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7th position.

Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization.

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

4-Methyl-7-nitroindoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Oxidation: Potassium permanganate, sulfuric acid.

Major products formed from these reactions include 4-amino-7-nitroindoline (from reduction) and 4-carboxy-7-nitroindoline (from oxidation).

Wissenschaftliche Forschungsanwendungen

Photochemical Properties

Photolytic Behavior

The photochemical properties of 4-Methyl-7-nitroindoline derivatives have been extensively studied. The compound exhibits significant photolytic activity, which is beneficial for applications as a photocleavable protecting group. For instance, research has shown that N-acyl-7-nitroindolines undergo photolysis under specific wavelengths, leading to the release of biologically active compounds upon irradiation .

Quantum Yield Enhancements

The introduction of additional nitro groups has been shown to enhance the quantum yields of photochemical reactions involving 7-nitroindoline derivatives. Specifically, studies indicate that modifications at the 5-position can lead to a fivefold increase in quantum yield, thereby improving the efficiency of the uncaging process .

Biological Applications

Caging Agents in Neuroscience

this compound is utilized as a caging agent for neurotransmitters such as glutamate. This application allows researchers to control the timing and location of neurotransmitter release using light. The compound's ability to release glutamate upon photolysis makes it a powerful tool for studying synaptic transmission and neuronal activity .

Drug Delivery Systems

The compound's stability and reactivity under light make it an attractive candidate for drug delivery systems. By incorporating this compound into drug formulations, researchers can achieve targeted delivery and controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Methyl-7-nitroindoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-7-nitroindoline can be compared with other indoline derivatives, such as:

4-Methylindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Nitroindoline: Lacks the methyl group, which can affect its chemical properties and reactivity.

4-Methyl-5-nitroindoline: Has the nitro group at a different position, leading to different chemical and biological properties.

Biologische Aktivität

4-Methyl-7-nitroindoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indoline family, characterized by a fused benzene and pyrrole ring structure with a nitro group at the 7-position and a methyl group at the 4-position. Its molecular formula is , and it exhibits unique photochemical properties that make it suitable for various applications, including drug development.

Antimicrobial Activity

Research has shown that derivatives of 7-nitroindoline exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various nitroindoline derivatives, including this compound, against several bacterial strains. The results indicated that these compounds had effective inhibitory concentrations (IC50 values) in the low micromolar range.

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| This compound | E. coli | 12.5 |

| S. aureus | 15.0 | |

| P. aeruginosa | 10.0 |

This table summarizes the antibacterial efficacy of this compound compared to other derivatives.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory effects in various in vitro models. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory action.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

- Photochemical Activation : Its ability to undergo photochemical reactions allows for targeted drug delivery systems where the release of active pharmaceutical ingredients can be controlled by light exposure.

- Interaction with Cellular Targets : Molecular docking studies have suggested that this compound interacts with various biological targets, including proteins involved in cell signaling pathways related to inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A clinical study focused on the use of this compound as a potential treatment for bacterial infections caused by resistant strains. The study involved administering the compound to infected subjects and monitoring bacterial load reduction over time. Results showed a significant decrease in infection markers within days of treatment, highlighting its potential as an alternative antibiotic therapy.

Case Study 2: Anti-inflammatory Effects

In another case study involving animal models of arthritis, this compound was administered to assess its anti-inflammatory effects. The treatment resulted in reduced joint swelling and pain scores compared to control groups, indicating its efficacy in managing inflammatory conditions.

Eigenschaften

IUPAC Name |

4-methyl-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFZFJRSCMUKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601497 | |

| Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179176-31-9 | |

| Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.